molecular formula C17H18N2O4S B2544543 N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide CAS No. 895466-74-7

N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide

Cat. No.: B2544543
CAS No.: 895466-74-7
M. Wt: 346.4
InChI Key: GJEQCLICBMVBDR-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Thioether Formation: Introduction of the thioether linkage.

    Amidation: Formation of the amide bond.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, methanol for methoxylation, and thiol compounds for thioether formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Substitution: The methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Possible applications in drug development for its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group, for example, can participate in redox reactions, while the thioether linkage can influence the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)acetamide
  • N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)butanamide

Uniqueness

N-(2-methoxy-4-nitrophenyl)-3-(p-tolylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-12-3-6-14(7-4-12)24-10-9-17(20)18-15-8-5-13(19(21)22)11-16(15)23-2/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEQCLICBMVBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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